molecular formula C8H6N2O2S B1349788 Methyl 1,2,3-benzothiadiazole-5-carboxylate CAS No. 23616-15-1

Methyl 1,2,3-benzothiadiazole-5-carboxylate

Cat. No.: B1349788
CAS No.: 23616-15-1
M. Wt: 194.21 g/mol
InChI Key: JCRFJMHWEAYQAA-UHFFFAOYSA-N
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Description

Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS: 175204-21-4) is a heterocyclic aromatic compound featuring a benzothiadiazole core substituted with a methyl ester group at the 5-position. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol and a melting point of 90–92°C . The compound is widely utilized as a pharmaceutical intermediate and agrochemical precursor due to its reactivity and structural versatility .

Properties

IUPAC Name

methyl 1,2,3-benzothiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFJMHWEAYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371622
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-15-1
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,2,3-benzothiadiazole-5-carboxylate
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Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Sulfur Dioxide or Thionyl Chloride

A common approach to synthesize benzothiadiazole derivatives involves the reaction of o-phenylenediamine or its substituted derivatives with sulfur dioxide or sulfur-containing reagents under controlled conditions.

  • Process using sulfur dioxide : According to patent WO1998027076A1, o-phenylenediamine reacts with sulfur dioxide in the liquid phase without additional solvents or catalysts, at temperatures between 50 to 100 °C and pressures of 0.9 to 1.5 bar. The reaction is typically carried out batchwise or continuously, with an after-reaction period at 70 to 120 °C to increase yield and selectivity of 2,1,3-benzothiadiazoles.

  • Cyclization with thionyl chloride and triethylamine : A modified procedure involves dissolving methyl 2,3-diaminobenzoate (or methyl 3,4-diaminobenzoate) in dichloromethane, adding triethylamine as a base, and then slowly adding thionyl chloride at low temperature (0 °C). The mixture is then stirred at room temperature or refluxed overnight to promote cyclization and formation of the benzothiadiazole ring system.

Esterification and Purification

  • The carboxylic acid intermediate (1,2,3-benzothiadiazole-5-carboxylic acid) can be converted to the methyl ester by treatment with methanol and thionyl chloride at low temperature (0 °C) followed by warming to 45 °C overnight. This step ensures the formation of the methyl ester functional group.

  • Purification is typically achieved by column chromatography using solvent mixtures such as hexane/ethyl acetate/acetic acid (7:3:1 v/v/v), yielding the pure methyl ester product suitable for further applications or crystallographic analysis.

Detailed Synthetic Route (Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 Methyl 2,3-diaminobenzoate + SOCl2 + Et3N in DCM, 0 °C to RT or reflux overnight Cyclization to form this compound Yields typically range 70-80%
2 Esterification: SOCl2 + MeOH, 0 °C to 45 °C, overnight Conversion of carboxylic acid to methyl ester High conversion, mild conditions
3 Purification by silica gel chromatography (hexane/AcOEt/AcOH) Isolation of pure product Purity confirmed by NMR and XRD

Research Findings and Analytical Data

  • NMR Spectroscopy : The product exhibits characteristic ^1H NMR signals for the aromatic protons and the methyl ester group (singlet around 3.87 ppm). ^13C NMR confirms the presence of the ester carbonyl and aromatic carbons.

  • Crystallography : Crystals suitable for X-ray diffraction have been obtained by slow evaporation from ethyl acetate, confirming the molecular structure and purity of the this compound.

  • Reaction Optimization : The reaction conditions such as temperature, pressure, and molar ratios of reagents have been optimized to maximize yield and selectivity. For example, the use of 2 equivalents of thionyl chloride and 4 equivalents of triethylamine in DCM at low temperature followed by warming is effective for cyclization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Sulfur dioxide cyclization o-Phenylenediamine SO2 gas 50-100 °C, 0.9-1.5 bar, 0.5-6 h post-reaction High Simple, catalyst-free, scalable
Thionyl chloride cyclization Methyl 2,3-diaminobenzoate SOCl2, Et3N, DCM 0 °C to RT/reflux, overnight 70-80% Mild, well-controlled, high purity
Esterification 1,2,3-benzothiadiazole-5-carboxylic acid SOCl2, MeOH 0 °C to 45 °C, overnight High Efficient methylation

Scientific Research Applications

Agricultural Applications

Pesticidal Properties
Methyl 1,2,3-benzothiadiazole-5-carboxylate has been identified as a promising candidate for use as a pesticide. Research indicates that compounds in the thiadiazole family exhibit insecticidal activity against agricultural pests, including locusts and other harmful insects. The compound's efficacy as an insect growth regulator has also been noted, which can help control pest populations while minimizing environmental impact .

Fungicidal Activity
In addition to its insecticidal properties, this compound has demonstrated antifungal activity. It can be employed in formulations aimed at preventing fungal diseases in crops, thereby enhancing agricultural productivity and sustainability . The combination of this compound with other agrochemicals has shown synergistic effects, increasing the overall efficacy of pest and disease control measures.

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria. For instance, certain derivatives have exhibited lethal effects against strains such as Staphylococcus aureus and Micrococcus luteus, outperforming traditional antibiotics like nitrofurantoin in some instances .

Potential Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug development. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity, paving the way for novel therapeutic agents targeting bacterial infections and possibly other diseases .

Case Study 1: Agricultural Field Trials

In a series of field trials conducted to assess the effectiveness of this compound as a pesticide, researchers found that formulations containing this compound significantly reduced pest populations compared to untreated controls. The trials included various crops susceptible to pest infestations and demonstrated improved crop yields and health.

Case Study 2: Antimicrobial Efficacy Testing

A laboratory study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics. This suggests potential for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism of action of Methyl 1,2,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazole Derivatives

1,2,3-Benzothiadiazole-5-Carbonyl Chloride (CAS: 321309-32-4)
  • Molecular Formula : C₇H₃ClN₂OS
  • Molecular Weight : 198.62 g/mol
  • Key Differences :
    • Replaces the methyl ester with a reactive carbonyl chloride group, enabling nucleophilic acyl substitution reactions.
    • Higher reactivity but lower stability compared to the methyl ester derivative .
5-Chlorobenzo-2,1,3-thiadiazole (CAS: 337508-62-0)
  • Molecular Formula : C₇H₃N₃S₂
  • Molecular Weight : 193.24 g/mol
  • Key Differences :
    • Substitutes the ester group with a chlorine atom, enhancing electron-withdrawing effects.
    • Reduced solubility in polar solvents due to the absence of the ester moiety .
tert-Butyl 2,1,3-Benzothiadiazole-5-Carboxylate (CAS: 918540-33-7)
  • Molecular Formula : C₁₁H₁₂N₂O₂S
  • Molecular Weight : 236.29 g/mol
  • Key Differences :
    • Features a bulky tert-butyl ester group, increasing hydrophobicity and steric hindrance.
    • Used as a protecting group for carboxylic acids in multistep syntheses .

Thiadiazole and Benzothiazole Analogs

Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate (CAS: 1989671-63-7)
  • Molecular Formula : C₁₂H₁₁N₃O₂S₂
  • Molecular Weight : 293.37 g/mol
  • Key Differences :
    • Contains a 1,2,4-thiadiazole ring (vs. 1,2,3-benzothiadiazole) and a thioamido substituent.
    • Exhibits distinct electronic properties due to altered sulfur and nitrogen positions .
Methyl 2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazole-5-Carboxylate (CAS: 1909348-03-3)
  • Molecular Formula : C₉H₁₂N₂O₂S
  • Molecular Weight : 212.27 g/mol
  • Key Differences :
    • A benzothiazole derivative (sulfur and nitrogen in adjacent positions) with a saturated cyclohexene ring.
    • Reduced aromaticity compared to benzothiadiazoles, influencing its biological activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
Methyl 1,2,3-Benzothiadiazole-5-Carboxylate 175204-21-4 C₈H₆N₂O₂S 194.21 90–92 Methyl ester; pharmaceutical intermediate
1,2,3-Benzothiadiazole-5-Carbonyl Chloride 321309-32-4 C₇H₃ClN₂OS 198.62 N/A Reactive acyl chloride; versatile synthon
5-Chlorobenzo-2,1,3-thiadiazole 337508-62-0 C₇H₃N₃S₂ 193.24 N/A Chloro-substituted; electron-deficient core
tert-Butyl 2,1,3-Benzothiadiazole-5-Carboxylate 918540-33-7 C₁₁H₁₂N₂O₂S 236.29 N/A Bulky tert-butyl ester; protective group
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate 1989671-63-7 C₁₂H₁₁N₃O₂S₂ 293.37 N/A 1,2,4-thiadiazole; thioamido functionality

Key Research Findings

  • Reactivity : The methyl ester in this compound facilitates hydrolysis to carboxylic acids or transesterification, making it superior to the tert-butyl analog in stepwise syntheses .
  • Electronic Effects : Chlorine substitution in 5-Chlorobenzo-2,1,3-thiadiazole enhances electrophilicity, whereas the methyl ester group in the parent compound balances reactivity and stability .
  • Biological Activity : Benzothiadiazoles generally exhibit higher bioactivity than benzothiazoles due to their electron-deficient aromatic system, which enhances interactions with biological targets .

Notes on Discrepancies and Nomenclature

  • CAS Number Variations : this compound is listed under 175204-21-4 in most sources , but 23616-15-1 appears in older catalogs . This may reflect regional naming conventions or deprecated identifiers.
  • Structural Isomerism : Care must be taken to distinguish between 1,2,3- and 1,2,5-benzothiadiazole isomers, as their reactivity and applications differ significantly .

Biological Activity

Methyl 1,2,3-benzothiadiazole-5-carboxylate (MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of MBT's biological activity, including its mechanisms of action, therapeutic potential, and applications in various domains.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a 1,2,3-thiadiazole moiety. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various applications.

  • Chemical Formula : C₈H₆N₂O₂S
  • Molecular Weight : 182.21 g/mol

The biological activity of MBT is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : MBT has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can block the activity of metalloenzymes by forming stable complexes with metal ions.
  • Antimicrobial Activity : Research indicates that MBT exhibits significant antimicrobial properties against various pathogens, including fungi and bacteria. Its mechanism may involve disrupting cellular processes essential for pathogen survival.
  • Systemic Acquired Resistance (SAR) : In agricultural contexts, MBT is explored for its ability to induce systemic acquired resistance in plants, enhancing their defense against viral and fungal pathogens .

Antimicrobial Properties

MBT has been evaluated for its antifungal and antibacterial activities:

  • Fungicidal Activity : Studies have demonstrated that MBT functions effectively as a fungicide. It acts by inhibiting fungal growth through disruption of cell membrane integrity and metabolic processes .
  • Bactericidal Effects : In vitro tests reveal that MBT exhibits bactericidal properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy varies depending on concentration and microbial strain .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of MBT derivatives:

  • Cytotoxicity Against Cancer Cells : Certain derivatives of MBT have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for these compounds indicate significant cytotoxic effects comparable to established chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Some derivatives have been reported to bind selectively to heat shock proteins involved in cancer progression .

Agricultural Applications

A notable study investigated the use of MBT as a plant protectant against viral infections in zucchini (Cucurbita pepo). The results indicated that treatment with MBT significantly increased the resistance of plants to viral pathogens through enhanced systemic acquired resistance mechanisms .

Toxicological Assessments

In toxicological studies involving animal models, MBT was administered at varying doses to assess safety profiles. Observations included changes in liver function tests and hematological parameters at higher doses; however, these effects were reversible upon cessation of treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against fungi and bacteria
AnticancerCytotoxic effects on cancer cell lines
Induction of SAREnhanced plant resistance to pathogens
ToxicityReversible effects on liver and blood parameters

Q & A

Q. Table 1. Key Synthetic Parameters for Methyl Ester Derivatives

ParameterOptimal RangeNotesReference
Reaction Temperature60–80°CHigher temps risk decomposition
SolventDry MeOH/EtOHAnhydrous conditions critical
CatalystSOCl₂ or H₂SO₄H₂SO₄ requires longer reflux
Yield65–85%Purity confirmed via HPLC

Q. Table 2. Common Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesApplicationReference
¹H NMR (CDCl₃)δ 3.9 (s, 3H, COOCH₃)Ester group confirmation
IR (KBr)1720 cm⁻¹ (C=O stretch)Carbonyl functionality
UV-Visλmax 310–330 nm (π→π*)Electronic structure analysis

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